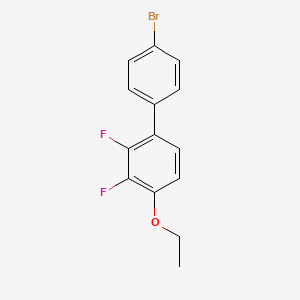

4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl

Vue d'ensemble

Description

Synthesis Analysis

Research on the synthesis of similar bromo- and ethoxy-substituted biphenyl compounds has been explored, focusing on creating compounds with specific mesomorphic properties. For instance, a homologous series of 4′-bromophenyl 4′'-[(4-n-alkoxy-2,3,5,6-tetrafluoro-phenyl)ethynyl]benzoates were synthesized, displaying nematic and smectic A phases, indicating the compound's potential in liquid crystal applications (徐岳连, 陈齐, & 闻建勋, 1993).

Molecular Structure Analysis

The molecular structure and interactions within similar compounds have been thoroughly investigated using various spectroscopic and X-ray diffraction techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized, with its molecular structure revealing significant intermolecular contacts examined through Hirshfeld surfaces (HS) and fingerprint plots (FP) (Z. Demircioğlu, G. Kaştaş, Ç. A. Kaştaş, & René Frank, 2019).

Chemical Reactions and Properties

The reactivity of compounds bearing bromo, ethoxy, and fluoro substituents has been studied, revealing diverse chemical behaviors. For instance, reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols have shown both addition-elimination and substitution products, highlighting the compound's versatile reactivity (Jingwei Zhao, T. Song, Huiling Jiang, Liang-zhong Xu, & Shizheng Zhu, 2010).

Applications De Recherche Scientifique

Synthesis and Material Applications

4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl and related compounds have been extensively studied for their applications in the synthesis of materials, particularly in the field of liquid crystal technology. For example, the synthesis of 4-bromo-4'-hydroxybiphenyl, a key intermediate in synthesizing liquid crystal display materials, has been investigated, demonstrating the importance of this class of compounds in modern display technologies (Ren Guo-du, 2001). Similarly, the preparation of liquid crystal intermediates using bromo-reaction of phenylacetylene and N-bromosuccinimide, with compounds like 4'-Bromoethynyl-4-pentyl-biphenyl, showcases the relevance of bromo-biphenyl derivatives in liquid crystal synthesis (Z. Miao et al., 2013).

Photophysical and Electronic Properties

Studies have also focused on the optical and electronic properties of related biphenyl derivatives. For instance, the tuning of optical properties and enhancement of solid-state emission in poly(thiophene)s, using derivatives such as bromo and chloro groups, indicates the potential of bromo-biphenyl derivatives in modifying the photophysical properties of polymers (Yuning Li et al., 2002). This area of research is vital for developing new materials with tailored optical properties for applications in electronics and photonics.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of bromo-biphenyl compounds and their utility in synthetic chemistry have been explored in various studies. For example, the reactions of 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, leading to addition-elimination and substitution products, highlight the synthetic versatility of bromo-biphenyl derivatives (Jingwei Zhao et al., 2010). This type of research is crucial for developing new synthetic methodologies and creating complex molecules for various applications.

Environmental and Toxicological Studies

Research has also been conducted on the environmental and toxicological aspects of bromo-biphenyl derivatives. For instance, a study identifying estrogenic compounds emitted from the combustion of computer printed circuit boards, including bromo-biphenyl derivatives, sheds light on the potential environmental and health impacts of these compounds (C. Owens et al., 2007). Understanding these impacts is crucial for assessing the safety and sustainability of materials containing bromo-biphenyl derivatives.

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-bromophenyl)-4-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF2O/c1-2-18-12-8-7-11(13(16)14(12)17)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNYZNWPLITFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C2=CC=C(C=C2)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)

![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)

![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)

![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)